Hexamethylenediammonium dibromide

Catalog No.
S3356464
CAS No.
24731-81-5
M.F
C6H17BrN2
M. Wt
197.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediammonium dibromide

CAS Number

24731-81-5

Product Name

Hexamethylenediammonium dibromide

IUPAC Name

hexane-1,6-diamine;hydrobromide

Molecular Formula

C6H17BrN2

Molecular Weight

197.12 g/mol

InChI

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

CRMNBZZUVZXIJF-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[Br-].[Br-]

Canonical SMILES

C(CCCN)CCN.Br

Herbicide in Agriculture

Controlling Harmful Algal Blooms

Weed Control in Gardening

Control of Duckweed and Maintenance of Navigation Lanes

Nonselective Weed Control in Non-Crop Areas

Fast-Acting Herbicide

    Summary of the Application: Diquat dibromide is a pale yellow, crystalline solid that is often dissolved in a liquid for application.

    Methods of Application: Diquat dibromide is applied directly to the target plants.

Nonselective Weed Control in Non-Crop Areas

HMDA-DB is an ionic compound formed by the combination of two positively charged hexamethylenediammonium cations (H2N-(CH2)6-NH2) and two negatively charged bromide (Br-) anions. There is no known natural origin for HMDA-DB, and it is likely synthesized in a laboratory setting [].

The significance of HMDA-DB in scientific research is currently unclear due to the lack of documented applications. However, its diammonium structure suggests potential uses as a precursor for the synthesis of other ionic compounds or as a cationic source in specific research areas [].


Molecular Structure Analysis

HMDA-DB has a linear molecular structure with a central chain of six carbon atoms (hexane) flanked by two ammonium groups (NH3+) at opposite ends (1st and 6th position). Each ammonium group has three hydrogen atoms bonded to the central nitrogen and forms a single ionic bond with a bromide ion (Br-).

Key features of the structure include:

  • Diammonium Cation: The presence of two positively charged ammonium groups gives the molecule a cationic character.
  • Linear Alkane Chain: The central hexane chain provides flexibility and allows for potential interactions with other molecules.
  • Ionic Bonding: The electrostatic attraction between the ammonium cations and bromide anions holds the molecule together.

Note

No publicly available 3D structure data was found for HMDA-DB.


Chemical Reactions Analysis

  • Synthesis: HMDA-DB could be synthesized by the reaction of 1,6-hexanediamine with hydrobromic acid (HBr).
H2N-(CH2)6-NH2 + 2HBr -> H2N-(CH2)6-NH3+ Br- + H2N-(CH2)6-NH3+ Br-

    Decomposition

    At high temperatures, HMDA-DB might decompose into 1,6-hexanediamine and hydrogen bromide.

    Ion Exchange Reactions

    The ammonium cations in HMDA-DB could potentially participate in ion exchange reactions with other salts, depending on the specific reaction conditions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

196.05751 g/mol

Monoisotopic Mass

196.05751 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-19

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